molecular formula C18H22N4O3 B14736086 5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol CAS No. 6035-61-6

5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol

Cat. No.: B14736086
CAS No.: 6035-61-6
M. Wt: 342.4 g/mol
InChI Key: LUUVKBNRGZNGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol is a chemical compound with the molecular formula C18H22N4O3. It is known for its unique structure, which includes two phenylhydrazinylidene groups attached to a hexane backbone with three hydroxyl groups. This compound has various applications in scientific research due to its distinctive chemical properties .

Preparation Methods

The synthesis of 5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol typically involves the reaction of phenylhydrazine with hexane-2,3,4-trione. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazinylidene groups.

    Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced by other substituents under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents.

Scientific Research Applications

5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene groups can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol can be compared with other similar compounds, such as:

Properties

CAS No.

6035-61-6

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

5,6-bis(phenylhydrazinylidene)hexane-2,3,4-triol

InChI

InChI=1S/C18H22N4O3/c1-13(23)17(24)18(25)16(22-21-15-10-6-3-7-11-15)12-19-20-14-8-4-2-5-9-14/h2-13,17-18,20-21,23-25H,1H3

InChI Key

LUUVKBNRGZNGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(=NNC1=CC=CC=C1)C=NNC2=CC=CC=C2)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.